Home > Products > Screening Compounds P129202 > Pramipexole dihydrochloride monohydrate
Pramipexole dihydrochloride monohydrate - 191217-81-9

Pramipexole dihydrochloride monohydrate

Catalog Number: EVT-279647
CAS Number: 191217-81-9
Molecular Formula: C10H20ClN3OS
Molecular Weight: 265.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pramipexole dihydrochloride monohydrate is a synthetic aminobenzothiazole derivative. It acts as a dopamine D2 subfamily receptor agonist, displaying high selectivity for D2-like receptors, particularly the D3 subtype []. In scientific research, it serves as a valuable tool for investigating dopamine-related pathways and neurological disorders.

Future Directions
  • Targeted Drug Delivery: Exploring novel nanoformulations, like the nanosized theragnostic niosomes mentioned [], for targeted delivery to the brain, enhancing efficacy and minimizing side effects.

Pramipexole

  • Relevance: Pramipexole is the free base form of Pramipexole dihydrochloride monohydrate. Pramipexole dihydrochloride monohydrate is a more stable and water-soluble form of pramipexole, making it suitable for pharmaceutical formulations [, , , , , , , , , , , , , , , , , ].

(6S)-(-)-2-Amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (Ethyl Pramipexole)

  • Relevance: It has been identified as a process-related impurity in the synthesis of Pramipexole dihydrochloride monohydrate []. Its presence highlights the importance of impurity profiling and control during drug manufacturing.

(6S)-(-)-2,6-Di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole (Dipropyl Pramipexole)

  • Relevance: Similar to ethyl pramipexole, it has also been identified as a process-related impurity in the synthesis of Pramipexole dihydrochloride monohydrate []. Its presence further emphasizes the need for strict quality control measures during drug development and production.

Levodopa

  • Relevance: The provided research mentions a study investigating the simultaneous monitoring of Pramipexole dihydrochloride monohydrate and levodopa in human plasma using UPLC-MS/MS []. This suggests their co-administration as a therapeutic strategy for managing Parkinson's disease.

Diphenhydramine

  • Relevance: In a study focused on developing a method for quantifying Pramipexole dihydrochloride monohydrate and levodopa in human plasma using UPLC-MS/MS, diphenhydramine was employed as an internal standard []. Internal standards play a crucial role in analytical chemistry, ensuring accurate and reliable quantification of target analytes.

Tamsulosin Hydrochloride

  • Relevance: In a study validating analytical methods for determining Pramipexole dihydrochloride monohydrate in pharmaceutical products, tamsulosin hydrochloride was used as an internal standard for HPLC analysis []. This highlights its utility as a reference compound in analytical techniques.
  • Relevance: This salt form was investigated for its potential use in long-acting parenteral formulations of Pramipexole dihydrochloride monohydrate []. The study compared its drug release kinetics to the immediate-release profile of Pramipexole dihydrochloride monohydrate.

Memantine Hydrochloride

  • Relevance: The research highlights a study developing potentiometric membrane sensors for determining both memantine hydrochloride and Pramipexole dihydrochloride monohydrate []. This suggests potential applications in pharmaceutical analysis and quality control for both drugs.
Source and Classification

Pramipexole dihydrochloride monohydrate is derived from the compound (S)-2-amino-4,5,6,7-tetrahydrobenzothiazole. Its synthesis involves several chemical reactions that ultimately yield the dihydrochloride monohydrate salt form, which is preferred for its stability and solubility characteristics in pharmaceutical formulations . This compound is classified under the therapeutic category of antiparkinsonian agents.

Synthesis Analysis

The synthesis of pramipexole dihydrochloride monohydrate typically involves several key steps:

  1. Starting Material: The process begins with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as a precursor.
  2. Propylation Reaction: The precursor undergoes a propylation reaction using n-propanal as the propylating agent in a solvent mixture of methanol and dichloromethane. Sodium borohydride is utilized for reduction during this step, which typically occurs at temperatures ranging from 15 to 20°C .
  3. Purification Steps: Following the initial synthesis, the product is often converted into its hydrochloride salt form through recrystallization processes that involve solvents such as methanol or ethanol. This purification step is crucial for achieving pharmaceutical-grade purity levels .
  4. Final Conversion: The hydrochloride salt is then converted into the dihydrochloride monohydrate form through additional recrystallization steps to ensure high purity and stability .

This multi-step synthesis enables the production of pramipexole with minimal impurities, which is essential for its efficacy and safety in clinical use.

Molecular Structure Analysis

Pramipexole dihydrochloride monohydrate has a complex molecular structure characterized by its formula C13H22Cl2N3SC_{13}H_{22}Cl_2N_3S and a molecular weight of approximately 304.31 g/mol. The compound features a benzothiazole core with various functional groups including amino and propyl groups.

Structural Features

  • Core Structure: The benzothiazole ring system provides essential pharmacophoric characteristics that facilitate binding to dopamine receptors.
  • Chirality: The (S)-configuration of pramipexole is critical for its biological activity, as enantiomers can exhibit different pharmacological effects.
  • Hydration: The presence of water molecules in the dihydrochloride monohydrate form contributes to its stability and solubility properties in aqueous environments .
Chemical Reactions Analysis

Pramipexole undergoes several chemical reactions throughout its synthesis and application:

  1. Reduction Reactions: Sodium borohydride plays a crucial role in reducing intermediates to yield the final product. This reaction typically requires careful control of reaction conditions to minimize side products.
  2. Recrystallization: The conversion from hydrochloride to dihydrochloride involves recrystallization processes that enhance purity by removing impurities through solvent interactions.
  3. Degradation Pathways: Under certain conditions, pramipexole can undergo degradation leading to various impurities. Understanding these pathways is vital for ensuring product stability and efficacy .
Mechanism of Action

Pramipexole functions primarily as a selective agonist for dopamine D2 receptors, which are pivotal in regulating motor control and reward pathways in the brain:

  • Dopamine Receptor Activation: By binding to these receptors, pramipexole mimics the action of dopamine, thereby alleviating symptoms of Parkinson's disease such as tremors and rigidity.
  • Neuroprotective Effects: Research indicates that pramipexole may also exert neuroprotective effects by reducing oxidative stress and apoptosis in dopaminergic neurons .
  • Clinical Efficacy: Clinical studies have demonstrated significant improvements in motor functions among patients treated with pramipexole compared to placebo groups.
Physical and Chemical Properties Analysis

Pramipexole dihydrochloride monohydrate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its dihydrochloride form, facilitating its administration via oral or injectable routes.
  • Stability: The monohydrate form enhances stability under various storage conditions compared to anhydrous forms.
  • Melting Point: The melting point ranges around 220°C, indicating thermal stability suitable for pharmaceutical applications .
Applications

Pramipexole dihydrochloride monohydrate has several significant applications:

  1. Parkinson's Disease Treatment: It is primarily prescribed for managing Parkinson's disease symptoms, particularly in early-stage patients or those who experience motor fluctuations.
  2. Restless Legs Syndrome Management: Pramipexole has been effectively used to treat moderate-to-severe cases of restless legs syndrome, improving quality of life for affected individuals.
  3. Research Applications: Ongoing research explores potential neuroprotective roles beyond its current indications, including applications in other neurodegenerative disorders .

Properties

CAS Number

191217-81-9

Product Name

Pramipexole dihydrochloride monohydrate

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride

Molecular Formula

C10H20ClN3OS

Molecular Weight

265.80 g/mol

InChI

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1

InChI Key

ZTZQAWQFTIVKMU-KLXURFKVSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.